molecular formula C7H4Cl2O4 B1435727 2,6-Dichloro-3,5-dihydroxybenzoic acid CAS No. 1638365-46-4

2,6-Dichloro-3,5-dihydroxybenzoic acid

Cat. No. B1435727
CAS RN: 1638365-46-4
M. Wt: 223.01 g/mol
InChI Key: ZFDDPJIOJZZKJI-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-dihydroxybenzoic acid is a chemical compound with the linear formula C7H4Cl2O4 . It has a molecular weight of 223.014 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2,6-Dihydroxybenzoic acid is achieved by the decarboxylase-catalyzed reaction . It is prepared by disulfonation of benzoic acid followed by hydrolysis of the disulfonate .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3,5-dihydroxybenzoic acid is represented by the formula C7H4Cl2O4 . The average mass is 251.063 Da and the monoisotopic mass is 249.979965 Da .


Chemical Reactions Analysis

The reaction equilibrium of 2,6-Dihydroxybenzoic acid is reached when a liquid mole fraction of 2,6-DHBA (x2,6-DHBA,liquid) of 0.3 is reached .

Scientific Research Applications

Allelochemical Properties

Hydroxybenzoic acids can function as plant allelochemicals, inhibiting seed germination and root growth by affecting metabolic processes such as glycolysis and oxidative pentose phosphate pathways. They may also impact ion uptake, photosynthesis, water transpiration, and cause protein and DNA damage in plant cells .

Siderophore Isolation

These compounds can be used in the isolation of siderophores, which are molecules that bind and transport iron in microorganisms. For example, 2,3-Dihydroxybenzoic acid was used to isolate a new siderophore named vulnibactin from Vibrio vulnificus cultures .

Antimicrobial Properties

Hydroxybenzoic acids have been evaluated for their antimicrobial properties. They could potentially be used to inhibit the growth of various bacteria and fungi .

Cytotoxic Properties

Research has also looked into the cytotoxic properties of hydroxybenzoic acids, which could make them useful in cancer research for targeting and killing cancer cells .

Lipophilic Properties

The lipophilicity of these compounds is another area of interest. Their ability to interact with lipid membranes could have implications for drug delivery systems .

Pro-oxidative Potential

The pro-oxidative potential of hydroxybenzoic acids is another aspect that has been studied. This property could be relevant in understanding oxidative stress-related diseases .

Hydroxybenzoic Acids | SpringerLink 2,3-Dihydroxybenzoic acid 99 303-38-8 - MilliporeSigma Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

2,6-dichloro-3,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4/c8-5-2(10)1-3(11)6(9)4(5)7(12)13/h1,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDDPJIOJZZKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)Cl)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3,5-dihydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,6-Dichloro-3,5-dihydroxybenzoic acid in the microbial degradation of 2,6-dichlorobenzamide (BAM)?

A1: 2,6-Dichloro-3,5-dihydroxybenzoic acid is a key intermediate in the BAM catabolic pathway utilized by the bacterium Aminobacter sp. MSH1. [] This compound is formed from two sequential hydroxylation reactions catalyzed by the enzyme BbdD, acting on 2,6-dichlorobenzoic acid (2,6-DCBA). Following its formation, 2,6-Dichloro-3,5-dihydroxybenzoic acid undergoes glutathione-dependent dechlorination, ultimately leading to the complete mineralization of BAM. []

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